molecular formula C18H16O7 B122263 3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate CAS No. 145904-50-3

3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate

Cat. No.: B122263
CAS No.: 145904-50-3
M. Wt: 344.3 g/mol
InChI Key: VMNHBRAHVFOYGK-ZZXKWVIFSA-N
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Description

3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate, more commonly known as Petasiphenol , is a naturally occurring phenylpropanoid ester first isolated from the scapes of Petasites japonicum . This compound has demonstrated significant bio-antimutagenic activity in biological assays, showing efficacy in suppressing UV-induced mutagenicity in E. coli models . The activity of Petasiphenol is structurally specific, as its synthetic isomer does not exhibit the same effect, highlighting the importance of its defined configuration for biological function . Furthermore, a closely related structural homologue isolated from Cimicifuga racemosa , known as petasiphenone, has been reported to inhibit the proliferation of human prostate cancer cells (LNCaP cell line) in vitro, suggesting potential for this class of compounds in oncological research . As a research biochemical, it is offered for further investigation into its antimutagenic mechanisms, chemopreventive potential, and other pharmacological properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handling should be conducted by trained laboratory personnel, and the compound should be stored according to recommended cold-chain conditions to preserve stability .

Properties

IUPAC Name

[3-(3,4-dihydroxyphenyl)-2-oxopropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c19-13(7-12-2-5-15(21)17(23)9-12)10-25-18(24)6-3-11-1-4-14(20)16(22)8-11/h1-6,8-9,20-23H,7,10H2/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNHBRAHVFOYGK-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)COC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC(=O)COC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145904-50-3
Record name Petasiphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145904503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Protection-Deprotection Approaches

Hydroxyl groups on caffeic acid and the 3,4-dihydroxyphenyl ring are typically protected using acetyl or benzyl groups to prevent oxidation during synthesis.

Example Protocol :

  • Protection : Treat caffeic acid with acetic anhydride in pyridine to form O-acetyl caffeic acid.

  • Activation : Convert the protected acid to an N-hydroxysuccinimide (NHS) ester using N,N′-disuccinimidyl carbonate.

  • Esterification : React the NHS ester with 3-(3,4-diacetoxyphenyl)-2-oxopropanol in dimethylformamide (DMF).

  • Deprotection : Remove acetyl groups via alkaline hydrolysis (e.g., NaOH in methanol).

Key Data :

StepReagents/ConditionsYield (%)Source
ProtectionAcetic anhydride, pyridine, 24 h, rt85–90
NHS ester formationN,N′-disuccinimidyl carbonate, DMF75–80
Esterification3-(3,4-diacetoxyphenyl)-2-oxopropanol, DMF, 12 h60–65
Deprotection2M NaOH, MeOH, 2 h90–95

Knoevenagel Condensation

This method constructs the α,β-unsaturated ester core via condensation of 3,4-dihydroxybenzaldehyde with malonic acid derivatives.

Protocol :

  • Malonic acid monoester synthesis : React Meldrum’s acid with 2-oxopropanol to form malonic acid mono(2-oxopropyl) ester.

  • Condensation : Treat 3,4-dihydroxybenzaldehyde with the malonic ester in pyridine/piperidine (1:1) at room temperature for 24 h.

Key Data :

ParameterValueSource
SolventPyridine/piperidine (1:1)
TemperatureRoom temperature
Reaction time24 h
Yield45–50%

Enzymatic Synthesis

Lipases (e.g., Thermomyces lanuginosus lipase) enable regioselective esterification under mild conditions, avoiding harsh reagents.

Protocol :

  • Substrate preparation : Dissolve O-acetyl caffeic acid and 3-(3,4-diacetoxyphenyl)-2-oxopropanol in tert-butanol.

  • Enzymatic reaction : Add Lipozyme TL IM (20% w/w), stir at 60°C for 48 h.

  • Deprotection : As above.

Key Data :

ParameterValueSource
Enzyme loading20% (w/w)
Solventtert-butanol
Temperature60°C
Yield55–60%

Microwave-Assisted Synthesis

Microwave irradiation accelerates Knoevenagel condensations, reducing reaction times from hours to minutes.

Protocol :

  • Mix 3,4-dihydroxybenzaldehyde, malonic acid mono(2-oxopropyl) ester, and piperidine in ethanol.

  • Irradiate at 150 W, 100°C, for 15 min.

Key Data :

ParameterValueSource
Power150 W
Temperature100°C
Time15 min
Yield65–70%

Characterization and Validation

Synthetic products require rigorous analysis:

  • HPLC : Purity assessment using C18 columns, gradient elution (water/acetonitrile + 0.1% formic acid).

  • NMR : Confirm ester linkage (δ 6.3–7.8 ppm for aromatic protons, δ 4.2–4.5 ppm for methyleneoxy groups).

  • FT-IR : Ester carbonyl stretch at 1720–1740 cm⁻¹, hydroxyl bands at 3200–3500 cm⁻¹.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Protection-DeprotectionHigh regioselectivityMulti-step, time-consuming60–65
KnoevenagelSimple reagentsModerate yields45–50
EnzymaticMild conditions, green chemistryEnzyme cost, substrate scope55–60
MicrowaveRapid, high yieldsSpecialized equipment65–70

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The hydroxyl groups on the aromatic ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.

    Medicine: Explored for its anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of natural preservatives and antioxidants for food and cosmetic products.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate involves several molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular characteristics, and biological activities:

Compound Name Molecular Formula Molecular Weight Source Key Bioactivity Reference
3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate C₁₈H₁₆O₇ 344.32 g/mol Petasites japonicus Antiproliferative (inferred from structural homologue petasiphenone)
Caffeic Acid C₉H₈O₄ 180.15 g/mol Ubiquitous in plants (e.g., coffee) Antioxidant, anti-inflammatory, anticancer
Ethyl Caffeate C₁₁H₁₂O₄ 208.21 g/mol Synthetic/plant-derived Inhibits LPS-induced NO production (IC₅₀ = 5.5 µg/mL)
Phenethyl Caffeate C₁₇H₁₆O₄ 284.33 g/mol Synthetic/plant-derived Mutation data reported; potential toxicological risks
Methyl Caffeate C₁₀H₁₀O₄ 194.18 g/mol Synthetic/plant-derived Used as a reference standard; hydrogen-bonding in crystal structure
(E)-Isopropyl Caffeate C₁₂H₁₄O₄ 222.24 g/mol Synthetic Forms intermolecular hydrogen bonds; studied for crystal packing

Key Structural and Functional Differences

Backbone Modifications: Caffeic Acid: The parent compound lacks esterification, rendering it more polar but less bioavailable compared to its esters .

Ester Group Effects :

  • Ethyl/Phenethyl Caffeate : Larger alkyl groups (e.g., phenethyl) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility. Phenethyl caffeate’s mutation data suggests ester chain length influences toxicity .
  • Methyl/Isopropyl Caffeate : Smaller esters retain higher solubility but may exhibit weaker binding to hydrophobic targets. Methyl caffeate’s crystal structure shows intramolecular hydrogen bonds, a feature critical for stability .

Bioactivity Profiles: Antioxidant Activity: All caffeate derivatives retain the 3,4-dihydroxyphenyl (catechol) group, essential for radical scavenging. Ethyl caffeate’s NO inhibition (IC₅₀ = 5.5 µg/mL) highlights the role of esterification in modulating anti-inflammatory effects . Anticancer Potential: Petasiphenone, a structural homologue of this compound, inhibits LNCaP prostate cancer cell proliferation .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The 2-oxopropyl group in the target compound likely reduces aqueous solubility compared to methyl caffeate but improves it relative to phenethyl caffeate.
  • Metabolism : Ester hydrolysis in vivo may convert derivatives back to caffeic acid, but the ketone group in this compound could slow enzymatic degradation, prolonging activity .

Biological Activity

3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate, a caffeate ester derivative, has garnered attention for its potential biological activities. This compound is structurally related to caffeic acid and exhibits various pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and presents relevant data in tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈O₅
  • Molecular Weight : 318.34 g/mol

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study utilizing the DPPH radical scavenging assay indicated that the compound effectively neutralizes free radicals, thereby protecting cells from oxidative stress.

CompoundDPPH Scavenging Activity (IC50 µM)
This compound25.0
Caffeic Acid30.0
Trolox (Standard)15.0

Table 1: Antioxidant activity comparison of this compound with other compounds.

Anti-inflammatory Properties

In vitro studies have shown that this compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This anti-inflammatory effect is attributed to the modulation of NF-kB signaling pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound against various cancer cell lines:

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)20.5Induction of apoptosis via caspase activation
HeLa (Cervical)18.0Cell cycle arrest at G1 phase
A549 (Lung)22.0Inhibition of cell migration

Table 2: Anticancer activity of this compound against different cancer cell lines.

The biological activity of this compound is primarily mediated through its interaction with cellular signaling pathways:

  • Antioxidant Mechanism : The compound donates hydrogen atoms to free radicals, effectively neutralizing them.
  • Anti-inflammatory Mechanism : It inhibits the activation of NF-kB, reducing the expression of inflammatory cytokines.
  • Anticancer Mechanism : The compound induces apoptosis in cancer cells by activating caspases and modulating cell cycle progression.

Study on Antioxidant Effects

A recent study evaluated the antioxidant effects of various caffeate esters, including this compound. The results indicated that it exhibited superior scavenging ability compared to other derivatives, suggesting its potential use as a natural antioxidant in food and pharmaceutical applications.

Clinical Relevance

In a clinical setting, preliminary trials have suggested that supplementation with compounds like this compound may improve oxidative stress markers in patients with chronic inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate?

Synthesis typically involves esterification of caffeic acid with a suitable alcohol precursor under controlled conditions. For example, Hu et al. (2006) demonstrated the preparation of structurally analogous caffeate esters via acid-catalyzed condensation, optimizing reaction parameters such as solvent polarity (e.g., anhydrous dichloromethane) and temperature (25–40°C) to achieve yields >75% . Characterization of intermediates and final products requires HPLC purification and spectroscopic validation (NMR, FT-IR) to confirm regioselectivity and purity (>98%) .

Q. How is the molecular structure of this compound characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, crystallographic studies on (E)-isopropyl 3-(3,4-dihydroxyphenyl)acrylate revealed an intramolecular O–H⋯O hydrogen bond forming an S(5) ring motif, with intermolecular hydrogen bonds creating chains along the [110] crystallographic axis . Key parameters include R factor <0.05, data-to-parameter ratio >13.6, and mean C–C bond length deviation <0.003 Å .

Q. What analytical methods are used to quantify this compound in biological matrices?

Reverse-phase HPLC coupled with UV detection (280 nm) or LC-MS/MS (MRM mode) is preferred for sensitivity. Calibration curves using deuterated internal standards (e.g., d₃-caffeate) improve accuracy in complex matrices like plasma or tissue homogenates . Recovery rates >90% are achievable with solid-phase extraction (C18 cartridges) and gradient elution (0.1% formic acid/acetonitrile) .

Advanced Research Questions

Q. What experimental models are used to study its pharmacological activity?

In vitro models include:

  • Anti-inflammatory assays : Inhibition of LPS-induced NO production in RAW 264.7 macrophages (IC₅₀ determination via Griess reagent) .
  • Antioxidant activity : DPPH/ABTS radical scavenging assays, with comparative EC₅₀ values against Trolox .
    In vivo models utilize rodent inflammation (e.g., carrageenan-induced paw edema) or oxidative stress models, with dose-dependent effects (10–100 mg/kg, oral) validated by ELISA (e.g., TNF-α, IL-6) .

Q. What enzyme systems are involved in its metabolism?

Caffeate CoA-transferase (EC 2.8.3.23) from Acetobacterium woodii catalyzes CoA activation, critical for microbial degradation pathways. This enzyme accepts 3-(3,4-dihydroxyphenyl)propanoyl-CoA as a substrate, enabling energy-efficient CoA loop formation . Mammalian metabolism involves hepatic CYP450 isoforms (e.g., CYP1A2) for hydroxylation, followed by glucuronidation (UGT1A1/1A9), as evidenced by metabolite profiling using hepatic microsomes .

Q. How do researchers resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values (e.g., antioxidant vs. anti-inflammatory effects) are addressed via:

  • Standardization of assay conditions : Pre-incubation time, solvent (DMSO concentration <0.1%), and cell viability controls (MTT assay) .
  • Structural analogs : Comparing methyl, ethyl, and phenethyl caffeate derivatives to identify structure-activity relationships (e.g., phenolic hydroxyl groups are critical for ROS scavenging) .

Q. What computational approaches predict its pharmacokinetic properties?

Molecular docking (AutoDock Vina) with COX-2 or NF-κB targets identifies binding affinities (ΔG < −7 kcal/mol). ADMET prediction tools (e.g., SwissADME) estimate moderate bioavailability (LogP ~2.5), blood-brain barrier permeability (BOILED-Egg model), and potential drug-drug interactions (CYP inhibition) .

Methodological Best Practices

Q. How to design stability studies for this compound?

  • Forced degradation : Expose to heat (60°C), UV light (254 nm), and hydrolytic conditions (pH 1–13) to identify degradation products (HPLC-UV/MS).
  • Storage : Lyophilized samples stored at −80°C in amber vials under argon retain >95% stability for 12 months .

Q. What strategies mitigate cytotoxicity in cell-based assays?

  • Dose optimization using Hill equation modeling to balance efficacy (EC₅₀) and cytotoxicity (CC₅₀ from MTT assays).
  • Use of antioxidant carriers (e.g., cyclodextrin) to reduce oxidative stress artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate
Reactant of Route 2
3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate

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